molecular formula C15H25N3O3 B8157125 (R)-tert-butyl (1-(4-cyanopiperidin-1-yl)-1-oxobutan-2-yl)carbamate

(R)-tert-butyl (1-(4-cyanopiperidin-1-yl)-1-oxobutan-2-yl)carbamate

Cat. No.: B8157125
M. Wt: 295.38 g/mol
InChI Key: WUGDHAYSHAUKTM-GFCCVEGCSA-N
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Description

®-tert-butyl (1-(4-cyanopiperidin-1-yl)-1-oxobutan-2-yl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring with a cyano group, a tert-butyl carbamate group, and a butanone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl (1-(4-cyanopiperidin-1-yl)-1-oxobutan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source, such as sodium cyanide.

    Attachment of the Butanone Moiety: The butanone moiety can be attached through a condensation reaction with an appropriate ketone.

    Formation of the Carbamate Group: The tert-butyl carbamate group can be introduced using tert-butyl chloroformate and a suitable base, such as triethylamine.

Industrial Production Methods

Industrial production of ®-tert-butyl (1-(4-cyanopiperidin-1-yl)-1-oxobutan-2-yl)carbamate may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the butanone moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the cyano group to convert it into an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano group or the carbamate group, using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring or butanone moiety.

    Reduction: Amines derived from the reduction of the cyano group.

    Substitution: Substituted derivatives at the cyano or carbamate groups.

Scientific Research Applications

®-tert-butyl (1-(4-cyanopiperidin-1-yl)-1-oxobutan-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-tert-butyl (1-(4-cyanopiperidin-1-yl)-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-tert-butyl (1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl)carbamate: Similar structure but with an amino group instead of a cyano group.

    ®-tert-butyl (1-(4-hydroxypiperidin-1-yl)-1-oxobutan-2-yl)carbamate: Similar structure but with a hydroxyl group instead of a cyano group.

Uniqueness

®-tert-butyl (1-(4-cyanopiperidin-1-yl)-1-oxobutan-2-yl)carbamate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl N-[(2R)-1-(4-cyanopiperidin-1-yl)-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3/c1-5-12(17-14(20)21-15(2,3)4)13(19)18-8-6-11(10-16)7-9-18/h11-12H,5-9H2,1-4H3,(H,17,20)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGDHAYSHAUKTM-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)C#N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)N1CCC(CC1)C#N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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